Superior Oral Bioavailability vs. Lipophilic Statins
Fluvastatin exhibits a substantially higher oral bioavailability compared to several key analogs. This is a direct consequence of its relatively hydrophilic nature, which facilitates extensive absorption from the gastrointestinal tract [1]. In contrast, the low bioavailability of other statins is often attributed to extensive first-pass metabolism in the liver or gut wall.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 30% |
| Comparator Or Baseline | Lovastatin: 5%; Simvastatin: <5%; Atorvastatin: 12%; Pravastatin: 18% |
| Quantified Difference | Fluvastatin bioavailability is 6-fold higher than lovastatin and simvastatin, and 2.5-fold higher than atorvastatin. |
| Conditions | Standard clinical pharmacokinetic studies summarized in a comprehensive comparative table [1]. |
Why This Matters
Higher bioavailability ensures a more predictable and consistent systemic exposure, which can translate to more reliable pharmacodynamic effects and may allow for more flexible dosing in research and clinical settings.
- [1] Sizar, O., et al. Table 1. Statin Pharmacokinetics. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023. View Source
